molecular formula C17H13NO2 B11854453 4-Methylquinolin-3-yl benzoate

4-Methylquinolin-3-yl benzoate

Cat. No.: B11854453
M. Wt: 263.29 g/mol
InChI Key: CNPDIWPCRUZDKP-UHFFFAOYSA-N
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Description

4-Methylquinolin-3-yl benzoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The compound has a molecular formula of C17H13NO2 and a molecular weight of 263.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylquinolin-3-yl benzoate typically involves the esterification of 4-methylquinolin-3-ol with benzoic acid or its derivatives. One common method is the reaction of 4-methylquinolin-3-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave irradiation, may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methylquinolin-3-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have enhanced biological or chemical properties .

Scientific Research Applications

4-Methylquinolin-3-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylquinolin-3-yl benzoate involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(4-methylquinolin-3-yl) benzoate

InChI

InChI=1S/C17H13NO2/c1-12-14-9-5-6-10-15(14)18-11-16(12)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

CNPDIWPCRUZDKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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